
The discovery and development history of Co-
Renitec

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Co-Renitec

Cat. No.: B12757596 Get Quote

An In-depth Technical Guide to the Discovery and Development of Co-Renitec

Introduction
Co-Renitec is a fixed-dose combination antihypertensive medication comprising enalapril

maleate, an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide (HCTZ), a

thiazide diuretic. This combination leverages complementary mechanisms of action to achieve

greater blood pressure control than either agent alone, establishing it as a significant

therapeutic option in the management of essential hypertension. This document provides a

detailed overview of the discovery, development, and clinical evaluation of Co-Renitec,

intended for researchers, scientists, and drug development professionals.

Discovery and Development of Individual
Components
The development of Co-Renitec is rooted in the independent discovery and success of its two

constituent compounds.

Enalapril Maleate
The journey to enalapril began with the groundbreaking discovery of ACE inhibitors. In the

1960s, researchers identified peptides in the venom of the Brazilian pit viper (Bothrops

jararaca) that potently inhibited the angiotensin-converting enzyme[1][2]. This led to the
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development of the first ACE inhibitor, captopril, in 1981[1]. While effective, captopril's

sulfhydryl group was associated with side effects like skin rashes and taste disturbances.

This prompted the search for second-generation, non-sulfhydryl ACE inhibitors. Scientists at

Merck Sharp and Dohme designed and synthesized enalapril (originally MK-421) in the late

1970s, with the first synthesis published in 1980[3]. Enalapril is a prodrug, which is hydrolyzed

in the liver to its active metabolite, enalaprilat (MK-422)[4][5]. This structural modification,

specifically the L-proline moiety, confers oral bioavailability, a limitation of earlier peptide-based

inhibitors[6].

Synthesis: The large-scale synthesis of enalapril typically involves a key step of

diastereoselective reductive amination. This reaction combines the dipeptide L-alanyl-L-proline

with ethyl 2-oxo-4-phenylbutanoate, often catalyzed by Raney-Nickel (Ra-Ni) or Palladium on

carbon (Pd/C)[3][7][8][9].

Mechanism of Action: Enalaprilat competitively inhibits ACE, the enzyme responsible for

converting angiotensin I to the potent vasoconstrictor angiotensin II[10][11]. The inhibition of

ACE leads to:

Decreased Angiotensin II Levels: This results in vasodilation (relaxation of blood vessels)

and consequently, a reduction in blood pressure[6][10].

Reduced Aldosterone Secretion: Lower levels of angiotensin II decrease the stimulation of

the adrenal cortex to produce aldosterone. This reduces sodium and water retention by the

kidneys[10].

Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a

vasodilator. By inhibiting ACE, enalaprilat increases bradykinin levels, which may contribute

to its antihypertensive effect but is also linked to the characteristic side effect of a dry

cough[11].

Hydrochlorothiazide (HCTZ)
Hydrochlorothiazide is a thiazide diuretic that was discovered by researchers at Merck & Co.

and Ciba and became commercially available in 1959[12]. Its development was a major step

forward in the management of hypertension and edema.
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Mechanism of Action: HCTZ acts primarily on the distal convoluted tubule of the nephron in the

kidney. It inhibits the sodium-chloride (Na+/Cl-) cotransporter, preventing the reabsorption of

sodium and chloride ions from the tubular fluid back into the blood[12]. This action results in:

Natriuresis and Diuresis: Increased excretion of sodium and water, leading to a reduction in

blood volume and cardiac output[12][13].

Reduced Peripheral Vascular Resistance: The long-term antihypertensive effect is also

attributed to a reduction in peripheral vascular resistance, though the exact mechanism is

not fully understood[12].

Rationale for the Combination: The Genesis of Co-
Renitec
The combination of an ACE inhibitor and a thiazide diuretic was a logical step in

antihypertensive therapy, designed to create a synergistic effect and mitigate the side effects of

each component.

Additive Antihypertensive Effect: The two drugs lower blood pressure through different

mechanisms. HCTZ reduces blood volume, while enalapril promotes vasodilation. Clinical

studies have confirmed that the blood pressure reduction from the combination is

approximately additive[4].

Counteracting Renin-Angiotensin System (RAS) Activation: Diuretics like HCTZ increase

plasma renin activity as a compensatory response to volume depletion[4]. This increased

renin activity would normally lead to more angiotensin II production, counteracting the drug's

effect. Enalapril directly blocks this pathway, making the diuretic more effective.

Mitigation of Potassium Loss: A common side effect of HCTZ is hypokalemia (low potassium

levels) due to increased potassium excretion. Enalapril, by reducing aldosterone secretion,

tends to cause potassium retention, thus counteracting the potassium-losing effect of the

diuretic[4].

The fixed-dose combination, marketed as Co-Renitec (and Vaseretic in the US), was approved

for medical use in the United States in October 1986[14]. It is indicated for patients whose

blood pressure is not adequately controlled with enalapril alone.
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Preclinical and Clinical Development
The development of Co-Renitec involved extensive pharmacokinetic and clinical efficacy trials

to establish its safety and effectiveness.

Pharmacokinetic Studies
Pharmacokinetic studies were crucial to ensure that combining the two drugs into a single

tablet did not negatively affect the absorption or bioavailability of either component.

Bioequivalence: Studies demonstrated that the combination tablet is bioequivalent to the

concomitant administration of separate enalapril and hydrochlorothiazide tablets[4].

Drug Interactions: The co-administration of HCTZ has been shown to have no significant

effect on the pharmacokinetics of enalaprilat[15]. However, one study in normotensive

volunteers noted that when given with HCTZ, the mean AUC (Area Under the Curve) and

Cmax (Maximum Concentration) of enalaprilat were reduced by up to 20% compared to

enalapril alone. This difference was not statistically significant and was considered unlikely to

be of clinical importance[16][17]. Another study in elderly hypertensive patients found that

HCTZ caused a significant reduction in the renal clearance and an increase in the AUC of

enalaprilat, leading to higher serum concentrations of the active drug[18].

Clinical Efficacy and Safety Trials
Numerous clinical trials have evaluated the efficacy and safety of the enalapril-HCTZ

combination.

A double-blind, parallel study involving 217 patients with essential hypertension compared

enalapril monotherapy with enalapril/HCTZ combination therapy. The mean decrease in

supine diastolic blood pressure was 16 mmHg in both groups, with 81% of the combination

therapy group achieving a diastolic blood pressure of ≤90 mmHg[19].

An open-label, multicenter trial evaluated the combination in patients unresponsive to

enalapril 20 mg monotherapy. Of the 81 patients who were not normalized with enalapril

alone, 74% achieved blood pressure normalization (supine diastolic blood pressure ≤90

mmHg) after being switched to the combination therapy[20].
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Another study in 28 patients with moderate to severe essential hypertension found that Co-
Renitec taken for 16 weeks significantly reduced both daytime and nighttime blood pressure.

The target systolic blood pressure was reached in 77% of patients, and the target diastolic

blood pressure was reached in 69%[21].

Safety evaluations in over 1500 patients showed that adverse experiences were limited to

those previously reported with either enalapril or HCTZ individually, with no new adverse

events peculiar to the combination being observed[4]. The most common side effects include

dizziness, headache, fatigue, and cough[13][14].

Data Presentation
Table 1: Summary of Pharmacokinetic Parameters
(Note: Values are approximate and can vary based on the specific study, patient population,

and dosage. This table synthesizes data from multiple sources for illustrative purposes.)

Parameter
Enalapril
(Alone)

Enalaprilat
(from
Enalapril)

Hydrochlorothi
azide (HCTZ)

Enalaprilat
(with HCTZ)

Tmax (Peak

Time)
~1 hour[4] 4-6 hours[6] 1-5 hours 4-6 hours[15]

Bioavailability ~60%[6] N/A (Metabolite)
~70% (Variable)

[12]

No significant

change[4][15]

Elimination Half-

life
~1.3 hours ~11 hours

5.6–14.8

hours[12]

May be slightly

increased[18]

Excretion Primarily Renal
>90% Renal

(unchanged)[11]

>95% Renal

(unchanged)[12]
Primarily Renal

Table 2: Summary of Key Clinical Efficacy Trials
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Study /
Reference

Patient
Population

N
Treatment
Arms

Duration
Key
Efficacy
Outcome

Canadian

Working

Group[19]

Mild-

Moderate

Essential

Hypertension

217

1) Enalapril

10-20 mg2)

Enalapril 10

mg or

Enalapril 10

mg / HCTZ

25 mg

8 weeks

Mean SDBP

decrease of

16 mmHg.

81% of

combination

group

reached DBP

≤90 mmHg.

De-Orchis et

al.[20]

Essential

Hypertension

unresponsive

to Enalapril

20 mg

81

Enalapril 20

mg / HCTZ

12.5 mg

4 weeks

74% of

patients

achieved

DBP

normalization

(≤90 mmHg).

Mironov et al.

[21]

Moderate-

Severe

Essential

Hypertension

28 Co-Renitec 16 weeks

Mean

decrease in

nocturnal BP:

18.6/11.4

mmHg.

Target

SBP/DBP

reached in

77%/69% of

patients.

SDBP: Supine Diastolic Blood Pressure; DBP: Diastolic Blood Pressure; SBP: Systolic Blood

Pressure

Experimental Protocols
Protocol: Pharmacokinetic Bioequivalence Study
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Objective: To compare the rate and extent of absorption of enalapril and HCTZ from a fixed-

dose combination tablet versus co-administration of the individual tablets.

Study Design: Randomized, open-label, single-dose, two-treatment, two-period, crossover

design with a washout period of at least one week between phases[16][17].

Subjects: Healthy, normotensive adult volunteers (e.g., n=12-24)[16][17]. Subjects are

screened for health status, and inclusion/exclusion criteria are strictly followed.

Procedure:

After an overnight fast, subjects receive either the combination tablet or the two separate

tablets with a standardized volume of water.

Blood samples are collected in heparinized tubes at pre-dose and at specified time points

post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, 72, 96 hours).

Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Plasma concentrations of enalapril, enalaprilat, and HCTZ are determined using a

validated analytical method (e.g., LC-MS/MS).

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated for each

subject. Statistical analysis (e.g., ANOVA) is performed on log-transformed data to determine

if the 90% confidence intervals for the ratio of the geometric means (combination vs.

separate tablets) fall within the bioequivalence range of 80-125%.

Protocol: Clinical Efficacy and Safety Trial
Objective: To evaluate the antihypertensive efficacy and safety of Co-Renitec compared to

enalapril monotherapy or placebo.

Study Design: Multicenter, randomized, double-blind, parallel-group study[19].

Subjects: Adult patients with mild-to-moderate essential hypertension (e.g., supine diastolic

blood pressure 95-115 mmHg).

Procedure:
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Washout/Placebo Run-in (e.g., 4 weeks): All previous antihypertensive medications are

discontinued, and patients receive a single-blind placebo to establish a baseline blood

pressure and ensure compliance.

Randomization: Eligible patients are randomly assigned to treatment groups (e.g.,

Enalapril 10 mg, Co-Renitec 10/25 mg).

Treatment Period (e.g., 8-12 weeks): Patients take the assigned medication once daily.

Blood pressure is measured at regular intervals (e.g., weeks 2, 4, 8) using a standardized

method (e.g., mercury sphygmomanometer) at the same time of day to assess trough

effects[19][20].

Safety Monitoring: Adverse events are recorded at each visit. Laboratory tests (e.g., serum

electrolytes, creatinine) are performed at baseline and at the end of the study.

Primary Endpoint: The primary efficacy measure is the change from baseline in mean sitting

or supine diastolic blood pressure at the end of the treatment period.

Statistical Analysis: An intent-to-treat analysis is performed. The mean changes in blood

pressure between treatment groups are compared using appropriate statistical tests (e.g.,

ANCOVA, with baseline blood pressure as a covariate).

Visualization of Pathways and Workflows
Mechanism of Action: RAAS and Nephron
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Mechanism of Action of Co-Renitec
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Caption: Combined mechanism of Enalaprilat and HCTZ to lower blood pressure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b12757596?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12757596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical Trial Workflow

Workflow for a Hypertension Clinical Trial
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Caption: Generalized workflow for a double-blind, parallel-group clinical trial.

Conclusion
The development of Co-Renitec represents a successful application of rational drug design

and combination therapy. By building on the foundation of ACE inhibition established by

captopril, enalapril was created as a potent, orally available agent with an improved side-effect

profile. Its subsequent combination with the well-established diuretic hydrochlorothiazide

provided a synergistic and effective treatment for hypertension. The rigorous preclinical and

clinical evaluation of this combination has solidified its role as a cornerstone in the

management of hypertension, offering patients a convenient and powerful tool for blood

pressure control. The history of Co-Renitec underscores the value of combining agents with

complementary mechanisms to enhance therapeutic efficacy and address complex

multifactorial diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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